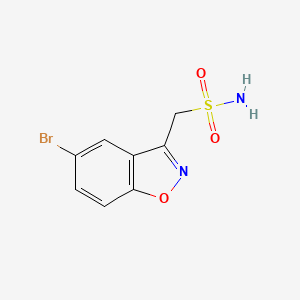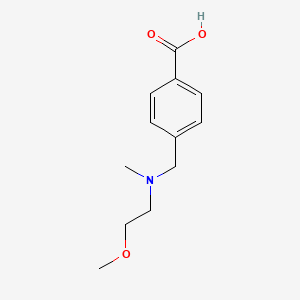
holmium;oxalic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium oxalic acid hydrate is a coordination compound consisting of holmium, oxalic acid, and water molecules Holmium is a rare earth element known for its unique magnetic properties, while oxalic acid is an organic compound with two carboxylic acid groups The hydrate form indicates the presence of water molecules in the crystal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Holmium oxalic acid hydrate can be synthesized through a hydrothermal reaction. In this method, holmium nitrate and oxalic acid are dissolved in water, and the solution is heated in a sealed vessel at elevated temperatures. The reaction typically occurs at temperatures between 100°C and 200°C, and the resulting product is a crystalline solid that can be isolated by filtration and drying.
Industrial Production Methods
Industrial production of holmium oxalic acid hydrate involves similar hydrothermal synthesis techniques but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Holmium oxalic acid hydrate undergoes various chemical reactions, including:
Oxidation: The oxalic acid component can be oxidized to carbon dioxide and water.
Reduction: Holmium ions can participate in redox reactions, altering their oxidation state.
Substitution: The water molecules in the hydrate can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as ethylenediamine or acetylacetone can be introduced under controlled conditions to replace water molecules.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Reduced holmium species.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Holmium oxalic acid hydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other holmium-containing compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic properties, including potential use in cancer treatment due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials with unique magnetic and optical properties.
Mechanism of Action
The mechanism of action of holmium oxalic acid hydrate involves its interaction with molecular targets through coordination chemistry. The holmium ions can form complexes with various biological molecules, influencing their structure and function. In medical applications, the compound’s ability to generate reactive oxygen species can induce cell death in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- Holmium chloride hydrate
- Holmium nitrate hydrate
- Holmium acetate hydrate
Comparison
Holmium oxalic acid hydrate is unique due to the presence of oxalic acid, which imparts distinct chemical properties compared to other holmium hydrates
Holmium oxalic acid hydrate stands out for its versatility and potential in various scientific and industrial applications, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C6H8Ho2O13 |
|---|---|
Molecular Weight |
617.98 g/mol |
IUPAC Name |
holmium;oxalic acid;hydrate |
InChI |
InChI=1S/3C2H2O4.2Ho.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 |
InChI Key |
HGIXILUAIKNFKE-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ho].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


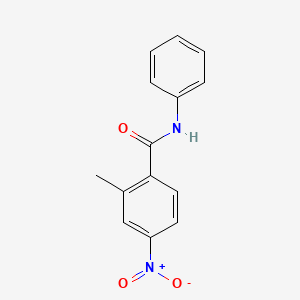
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

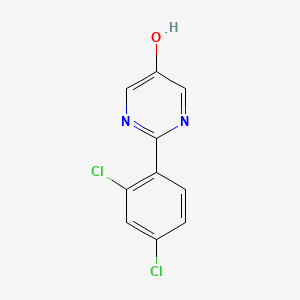
methylamine](/img/structure/B12083203.png)

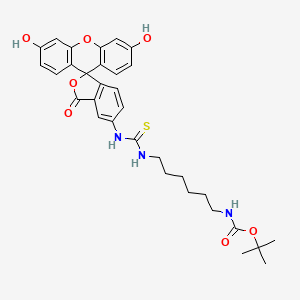
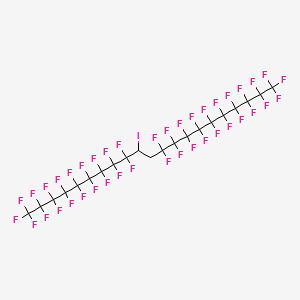

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)

